![molecular formula C10H11N3OS2 B1487090 6-(2,4-dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2097967-50-3](/img/structure/B1487090.png)
6-(2,4-dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(2,4-dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one (DMPT) is an organic compound belonging to the thiazole family. It is a small molecule that has been studied extensively in recent years due to its potential applications in various fields. DMPT is a versatile compound with a wide range of uses in scientific research, including as a reagent for synthesis, as a biochemical and physiological agent, and as a potential therapeutic agent.
Scientific Research Applications
Antifungal Activity
Pyrimidinone derivatives have been commercialized as fungicides for controlling plant fungal diseases. They are effective against a variety of pathogens such as cucumber gray mold, grape downy mildew, and kiwifruit leaf spot .
Antitumor Activity
These compounds exhibit a wide spectrum of biological activities, including antitumor effects. They act as nucleoside analogues and inhibit nucleoside triphosphates in the synthesis of nucleic acids DNA or RNA .
Anti-inflammatory Activity
Pyrimidinones show anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB .
Antibacterial Activity
The derivatives of pyrimidinone also possess antibacterial properties, making them valuable in the development of new antibiotics .
Medicinal Chemistry Research
Pyrimidine and its derivatives are extensively used in medicinal chemistry research due to their occurrence in many biological entities valuable to life .
Antimetabolite Agents
As antimetabolites, pyrimidinone compounds inhibit the synthesis of nucleic acids, which is crucial in the treatment of various cancers .
properties
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-5-9(16-6(2)11-5)7-4-8(14)13-10(12-7)15-3/h4H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNQYUOBQKGFDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=O)NC(=N2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-dimethylthiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.